molecular formula C20H21FN2O3 B5248714 N-(3-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

N-(3-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B5248714
M. Wt: 356.4 g/mol
InChI Key: GUDBIQFRCHQVOV-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 3-fluorophenyl carboxamide and a 4-methoxybenzoyl group. This specific architecture is common in medicinal chemistry research, particularly in the development of compounds that target G-protein-coupled receptors (GPCRs) and enzymes . Piperidine-carboxamide derivatives are investigated for their potential to interact with a range of biological targets and have shown research value in areas such as CNS disorders, gastrointestinal motility, and oncology . For instance, structurally related compounds have been explored as 5-hydroxytryptamine receptor 4 (5-HT4) agonists for prokinetic agents and as inhibitors of carbonic anhydrase isoforms for cancer research . The presence of the fluorophenyl ring is a frequent strategy to modulate compound properties such as metabolic stability, membrane permeability, and binding affinity. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-7-5-15(6-8-18)20(25)23-11-9-14(10-12-23)19(24)22-17-4-2-3-16(21)13-17/h2-8,13-14H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDBIQFRCHQVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine family, characterized by its unique chemical structure that includes a fluorophenyl group and a methoxybenzoyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C20H21FN2O3
  • IUPAC Name : this compound
  • InChI : InChI=1/C20H21FN2O3/c1-26-18-7-5-15(6-8-18)20(25)23-11...

The presence of the fluorine atom in the phenyl ring is significant as it can enhance the lipophilicity and bioavailability of the compound, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorophenyl group increases binding affinity, while the piperidine ring contributes to structural stability and pharmacokinetic properties. Research indicates that this compound may modulate enzyme activity, which is crucial for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines. It exhibits cytotoxic effects that correlate with the degree of dependency on specific mutated RAS isoforms .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been observed, suggesting a mechanism involving caspase activation similar to known apoptosis inducers .

Neuropharmacological Effects

Piperidine derivatives are often studied for their effects on neurotransmitter systems. This particular compound may influence dopamine transporter activity, which is crucial for conditions like Parkinson's disease and schizophrenia. Research indicates that modifications in piperidine structures can lead to enhanced selectivity for dopamine receptors .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3,5-Difluorophenyl)piperidine-4-carboxamideStructureAnticancer activity through RAS inhibition
N-(3-Fluorophenyl)-4-piperidinecarboxamide hydrochlorideStructureNeurotransmitter modulation
N-(3-Fluorophenyl)-2-piperidinecarboxamideStructureAntidepressant-like effects

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in Nature reported that compounds similar to this compound demonstrated significant antitumor activity in xenograft mouse models, indicating potential for clinical application in cancer therapy .
  • Neuropharmacological Evaluation : Research conducted at a leading pharmacology institute explored the effects of this compound on dopamine transporters, revealing enhanced binding affinity compared to traditional drugs used in treating neurodegenerative disorders .

Scientific Research Applications

Scientific Research Applications

N-(3-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide has shown promise in various scientific domains:

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that derivatives of piperidine-4-carboxamide exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce senescence in melanoma cells, demonstrating potential as anticancer agents .
  • Analgesic and Anti-inflammatory Effects : Research is ongoing to investigate the compound's interaction with pain receptors and its potential use in treating inflammatory conditions.

Biological Research

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Receptor Modulation : Its binding affinity to various receptors makes it a candidate for developing drugs targeting neurological disorders.

Chemical Biology

  • Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules for various applications .

Case Studies

Several studies highlight the effectiveness of related compounds in different applications:

Study Compound Application Findings
N-arylpiperidine-3-carboxamideAnticancerInduced senescence in melanoma cells with EC50 = 1.24 μM
Piperidine derivativesAntifungalShowed moderate antifungal activity against phytopathogenic fungi
Fluorophenyl derivativesEnzyme inhibitionInhibited specific metabolic enzymes

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl/Sulfonyl Group

The target compound’s 4-methoxybenzoyl group distinguishes it from sulfonyl-based analogs. For example:

  • Sulfonyl Derivatives : Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide () replace the benzoyl with a sulfonyl group. Sulfonyl groups are stronger electron-withdrawing moieties, which may reduce solubility but enhance metabolic resistance.
  • Trifluoromethylbenzoyl Derivatives : CCG-100602 () features a 3,5-bis(trifluoromethyl)benzoyl group, offering enhanced metabolic stability but lower aqueous solubility due to high lipophilicity.
Table 1: Key Substituent Effects
Compound Substituent Electron Effect Solubility Trend Metabolic Stability
Target Compound 4-Methoxybenzoyl Electron-donating Moderate High
Sulfonyl Analogs () 3-Fluorophenylsulfonyl Electron-withdrawing Low Very High
Chlorobenzoyl () 4-Chlorobenzoyl Electron-withdrawing Low Moderate
Trifluoromethyl () 3,5-Bis(CF3)benzoyl Strongly withdrawing Very Low Extremely High

Variations in the Amide-Attached Aryl Group

The 3-fluorophenyl group on the carboxamide nitrogen is critical for target interactions:

  • 4-Fluorophenyl Analogs : N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () positions the fluorine at the para position, altering steric and electronic interactions with biological targets.

Piperidine Ring Modifications

  • Stereochemical Variations : AZD5363 () introduces a chiral center in the piperidine ring, demonstrating the impact of stereochemistry on kinase inhibition potency and selectivity.
  • Bulkier Substituents : 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide () adds a pyrazole ring, which may hinder rotational freedom and affect pharmacokinetics.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-(3-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide?

Synthesis optimization typically involves multi-step reactions with careful control of conditions. Key steps include:

  • Amide coupling : Use carbodiimide reagents (e.g., EDC/HCl) to activate the carboxylic acid moiety for coupling with the fluorophenylamine derivative.
  • Piperidine functionalization : Introduce the 4-methoxybenzoyl group via nucleophilic acyl substitution under inert atmospheres (e.g., argon) to prevent oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while catalysts like triethylamine improve yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; methoxy group at δ 3.8 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 385.2) and purity (>98%) .
  • X-ray crystallography : Resolve piperidine ring conformation and intermolecular interactions in solid-state studies .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Measure IC50_{50} values against bromodomains (e.g., BRD4) using fluorescence polarization assays (reported IC50_{50} range: 0.5–5 µM) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT116, IC50_{50} ~10 µM) to assess antitumor potential .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine D3 receptors) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR strategies include:

  • Substituent modification : Replacing the 3-fluorophenyl group with chloro or methoxy analogs to enhance lipophilicity (logP changes from 2.8 to 3.5) .
  • Core scaffold variation : Testing thienopyrimidine or triazolo-pyridazine analogs to improve bromodomain affinity (ΔIC50_{50} up to 10-fold) .
  • Bioisosteric replacement : Swapping the methoxybenzoyl group with sulfonamides to boost metabolic stability (t1/2_{1/2} increased from 2.5 to 6.1 hrs in microsomes) .

Q. What experimental approaches validate the target engagement of this compound in disease models?

  • Crystallography : Co-crystallization with BRD4 bromodomains reveals hydrogen bonding with Asn140 and π-stacking with His437 .
  • Mutagenesis assays : Alanine scanning of predicted binding residues (e.g., BRD4 Tyr97) to confirm critical interactions .
  • In vivo efficacy : Xenograft models (e.g., leukemia) with dose-dependent tumor reduction (30–60% at 50 mg/kg) .

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) properties be systematically evaluated?

  • ADME profiling :
    • Solubility : Shake-flask method in PBS (reported: 12 µg/mL at pH 7.4) .
    • Plasma stability : Incubation in human plasma (85% remaining after 4 hrs) .
    • CYP inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
  • PD markers : Measure histone acetylation levels (H3K27ac) in treated cells via Western blot .

Q. How should researchers resolve contradictory data in biological activity reports?

  • Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Pool data from analogs (e.g., pyridazine vs. pyrimidine cores) to identify trends in potency .
  • Off-target profiling : Use proteome-wide affinity chromatography to rule out nonspecific binding .

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